Computed Lipophilicity (XLogP3‑AA): 1,6‑Dichloroindane vs. 1,2‑Dichloroindane
The 1,6‑dichloro substitution pattern confers a higher computed lipophilicity (XLogP3‑AA = 3.4) relative to the 1,2‑dichloroindane isomer (XLogP3‑AA = 3.0) [1][2]. The 0.4 log‑unit increase translates to an approximately 2.5‑fold higher octanol‑water partition coefficient, directly affecting predicted membrane permeability and metabolic clearance.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 1,2-Dichloroindane (CAS 74925‑48‑7): 3.0 |
| Quantified Difference | +0.4 log units (≈2.5× higher partition coefficient) |
| Conditions | XLogP3‑AA algorithm, PubChem 2024.11.20 release |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound across critical ADME thresholds, making isomer‑specific procurement essential for accurate SAR interpretation.
- [1] PubChem. (2024). Compound Summary for CID 44607732: 1,6-Dichloro-2,3-dihydro-1H-indene. National Library of Medicine. View Source
- [2] PubChem. (2024). Compound Summary for CID 247602: 1,2-Dichloroindane. National Library of Medicine. View Source
